molecular formula C22H22N4O5 B1667215 BMS 488043 CAS No. 452296-83-2

BMS 488043

Katalognummer: B1667215
CAS-Nummer: 452296-83-2
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: DBPMWRYLTBNCCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) is an azaindole-derived small molecule developed as an inhibitor of HIV-1 attachment. It targets the viral glycoprotein gp120, blocking its interaction with the host CD4 receptor—a critical step for viral entry . Synthesized via systematic optimization of indole-based precursors, BMS-488043 demonstrates enhanced antiviral activity and improved pharmacokinetic (PK) properties compared to earlier analogs. Clinical trials confirmed its efficacy in reducing viral load in HIV-1-infected subjects, validating its mechanism of action .

Eigenschaften

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPMWRYLTBNCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006367
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452296-83-2, 857500-24-4
Record name BMS-488043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-488043
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-488043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Pyrrolopyridine Skeleton Construction

The synthesis begins with the formation of the pyrrolo[2,3-c]pyridine scaffold. A reported method involves the alkylation of 6-chloro-7-deazapurine (8 ) with methyl or benzyl halides under basic conditions (Scheme 1a). For BMS-488043, methoxy groups are introduced at positions 4 and 7 via nucleophilic aromatic substitution.

Step 1: Methoxylation at C7
6-Chloro-7-deazapurine undergoes methoxylation using sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C, replacing the chlorine atom at position 7 with a methoxy group.

Step 2: Methoxylation at C4
Further substitution at position 4 is achieved via Chan-Lam coupling, employing copper(II) acetate and methoxyboronic acid in dichloromethane. This step demands rigorous temperature control (0–5°C) to prevent over-oxidation.

Functionalization at C3

The C3 position is activated for subsequent coupling through bromination. Using N-bromosuccinimide (NBS) in carbon tetrachloride, a bromine atom is introduced, yielding 3-bromo-4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine. Lithium-halogen exchange with n-butyllithium followed by quenching with carbon dioxide generates the carboxylic acid derivative, which is esterified to the methyl ester for stability.

Synthesis of the Diketone-Piperazine Linker

Preparation of 1-(4-Benzoylpiperazin-1-yl)ethane-1,2-dione

Piperazine is benzoylated using benzoyl chloride in the presence of triethylamine, yielding 1-benzoylpiperazine. This intermediate reacts with oxalyl chloride to form the diketone bridge. The reaction proceeds via a two-step mechanism:

  • Acylation : Piperazine’s secondary amine reacts with oxalyl chloride, forming an intermediate oxalamide.
  • Oxidation : Treatment with manganese dioxide oxidizes the oxalamide to the diketone.

Coupling of Azaindole and Piperazine Moieties

The final step involves conjugating the azaindole core with the diketone-piperazine linker. The methyl ester of the azaindole carboxylic acid is hydrolyzed to the acid using lithium hydroxide, followed by activation with thionyl chloride to form the acyl chloride. This reacts with the secondary amine of the diketone-piperazine under Schotten-Baumann conditions (aqueous sodium bicarbonate, 0°C), yielding BMS-488043.

Optimization Notes :

  • Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates acylation.
  • Yield : Reported yields for analogous reactions range from 45% to 65%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrrole-H), 7.85–7.45 (m, 5H, benzoyl aromatic), 4.10 (s, 3H, OCH3), 3.98 (s, 3H, OCH3), 3.70–3.20 (m, 8H, piperazine).
  • HRMS : m/z 423.4 [M+H]+.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the azaindole ring and the trans-configuration of the diketone bridge.

Challenges and Process Improvements

Regioselectivity in Methoxylation

Early synthetic routes suffered from poor regioselectivity during methoxylation. Switching from classical SNAr to microwave-assisted synthesis (150°C, 20 min) enhanced C4/C7 selectivity, achieving >90% purity.

Diketone Stability

The ethane-1,2-dione bridge is prone to keto-enol tautomerism, leading to degradation. Stabilization is achieved by maintaining pH 6–7 during purification and using amber glassware to prevent light-induced isomerization.

Scalability and Industrial Synthesis

A pilot-scale process (Patent US6900323B2) employs continuous flow chemistry for the coupling step, reducing reaction time from 12 h to 2 h and improving yield to 78%. Key parameters include:

  • Residence Time : 30 min
  • Temperature : 25°C
  • Catalyst : Immobilized lipase (Candida antarctica) for enantiomeric purity.

Analyse Chemischer Reaktionen

BMS-488043 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C22H22N4O5
  • Molar Mass : 422.43 g/mol
  • CAS Number : 452296-83-2
  • Appearance : White solid
  • Storage Conditions : 2-8°C in a dry, closed environment

HIV Entry Inhibition

BMS-488043 has been identified as an effective inhibitor of the attachment of HIV-1 to CD4+ lymphocytes. This mechanism is crucial for preventing the virus from entering host cells. The compound's design is based on the need for novel anti-HIV agents that can circumvent resistance mechanisms seen with existing therapies.

Case Study : In a study conducted by Bristol-Myers Squibb, BMS-488043 demonstrated potent activity against HIV strains resistant to other treatments. The compound was shown to inhibit viral entry effectively, making it a candidate for further clinical development as an oral antiviral agent .

Enzyme Inhibition

BMS-488043 has been studied for its inhibitory effects on various cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound was tested against several isoforms:

Enzyme TargetIC50 (nM)Assay Description
Cytochrome P450 1A2>40,000Inhibition of recombinant CYP1A2
Cytochrome P450 2C19>40,000Inhibition of recombinant CYP2C19
Cytochrome P450 2C930,000Inhibition of recombinant CYP2C9
Cytochrome P450 3A4>40,000Inhibition using benzyloxy-resorufin as substrate
Cytochrome P450 2D6>40,000Inhibition of recombinant CYP2D6

These findings indicate that BMS-488043 may have implications in drug-drug interactions and metabolic profiling during clinical use .

Potential for Further Drug Development

The unique structure of BMS-488043 positions it well for further modifications aimed at enhancing its pharmacological properties. Research has focused on developing derivatives that retain or enhance anti-HIV activity while minimizing side effects and improving bioavailability.

Wirkmechanismus

BMS-488043 exerts its effects by inhibiting the attachment of HIV-1 to CD4+ lymphocytes. The compound blocks the interactions between the viral envelope glycoprotein gp120 and the cellular receptor CD4. This prevents the virus from entering and infecting host cells. The molecular targets and pathways involved in this mechanism include the gp120 glycoprotein and the CD4 receptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The development of BMS-488043 involved iterative modifications of its parent scaffold. Key analogs and their distinguishing features are outlined below:

Compound Name Core Structure Substituents/Modifications Key Properties/Activity Clinical Relevance
BMS-488043 Azaindole 4,7-Dimethoxy-pyrrolo[2,3-c]pyridine; benzoylpiperazine EC50: ~100 nM (HIV-1 inhibition) Advanced to clinical trials (proof of concept)
Indole Lead (Compound 1) Indole 1H-Indol-3-yl; benzoylpiperazine Lower potency; poor PK profile Preclinical lead
BMS-377806 Azaindole 4-Methoxy-pyrrolo[2,3-b]pyridine; 2-methylpiperazine Improved solubility; EC50: ~50 nM Phase I/II clinical candidate
BMS-853 Indole 4,7-Dimethoxy-indol-3-yl; benzoylpiperazine Reduced gp120 binding affinity Preclinical candidate
Compounds (2–4) Pyrrolo[3,4-c]pyridine Varied piperazinyl (phenylmethyl/phenylethyl) and alkoxy (methoxy/ethoxy) groups Thermal stability varies with substituents Experimental (no clinical data)

Structure-Activity Relationship (SAR) Insights

  • Azaindole vs. Indole Core : Replacing indole with azaindole (nitrogen insertion in the aromatic ring) enhanced antiviral potency and PK properties. For example, BMS-488043 (azaindole) showed superior CD4/gp120 disruption compared to BMS-853 (indole) .
  • Methoxy Substitutions : The 4,7-dimethoxy groups on the pyrrolo-pyridine ring in BMS-488043 optimized hydrogen bonding with gp120, while single methoxy (BMS-377806) or ethoxy groups ( compounds) altered metabolic stability .
  • Piperazinyl Modifications : Methyl or ethyl substitutions on the piperazine ring (e.g., BMS-377806’s 2-methylpiperazine) influenced solubility and half-life, but bulky groups (e.g., phenylethyl in compounds) reduced bioavailability .

Pharmacokinetic and Clinical Comparison

  • BMS-488043: Demonstrated oral bioavailability and sustained plasma concentrations in humans, achieving >1 log10 reduction in viral load during monotherapy .
  • BMS-377806 : Higher in vitro potency but shorter half-life than BMS-488043, limiting its clinical utility .
  • Indole Lead (Compound 1) : Rapid hepatic metabolism and low solubility precluded further development .

Biologische Aktivität

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is a complex organic compound with significant biological activity, particularly as an inhibitor of HIV-1. This compound belongs to the class of azaindole derivatives and features a piperazine ring and a pyrrolo[2,3-c]pyridine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications in antiviral research.

The compound primarily functions as an HIV entry inhibitor by interfering with the viral attachment to host cells. It specifically targets the HIV-1 envelope glycoprotein gp120, which is crucial for the virus's ability to bind to CD4 receptors on T cells. Studies have demonstrated that this compound induces conformational changes in gp120 that prevent its interaction with CD4, thereby blocking viral entry into host cells .

Biological Activity Data

The biological activity of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione has been characterized through various assays. The following table summarizes its inhibitory potency against different HIV strains:

HIV Strain EC50 (μM) Activity
R5 HIV-10.04High potency
X4 HIV-10.04High potency
Clinical Isolates (B subtype)0.04High potency
Clinical Isolates (C subtype)>10Lower activity
Other subtypesNo activityPoor efficacy

The compound shows high selectivity for certain HIV strains and minimal activity against others, indicating its potential as a targeted antiviral agent .

Case Studies

Several studies have explored the efficacy and pharmacological properties of this compound:

  • Study on Binding Affinity : A study assessed the binding affinity of the compound to gp120 and found that it binds at nanomolar concentrations, effectively inhibiting HIV entry across various strains .
  • Pharmacokinetic Properties : Research indicated that while the compound exhibits good oral bioavailability and low protein binding, it suffers from poor pharmacokinetics such as a short half-life, which limits its clinical applicability .
  • Combination Therapy Potential : In vitro studies have shown that combining this compound with other antiretroviral agents enhances its efficacy against resistant strains of HIV, suggesting potential for use in combination therapies .

Structural Insights

The unique structural characteristics of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione contribute to its biological activity:

  • Piperazine Ring : Enhances binding interactions with viral proteins.
  • Pyrrolo Moiety : Provides rigidity that facilitates conformational changes in gp120.

These features allow for selective targeting of HIV without affecting other viruses significantly .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione?

  • Methodology : A multi-step approach is typical for such heterocyclic systems. Begin with the synthesis of the pyrrolo[2,3-c]pyridine core via cyclization reactions (e.g., Clauson–Kaas-type reactions using nitroanilines and dimethoxytetrahydrofuran). Introduce the 4,7-dimethoxy groups early to avoid steric hindrance. The benzoylpiperazinyl moiety can be attached via reductive amination or nucleophilic substitution, as seen in analogous piperazine-containing compounds . Purification at each step using column chromatography (silica gel, gradient elution) ensures intermediate purity.

Q. How should analytical characterization (e.g., NMR, MS) be optimized for this compound?

  • Methodology : Use high-resolution 1H^1H- and 13C^{13}C-NMR to resolve overlapping signals from the dimethoxy and benzoyl groups. For mass spectrometry, electrospray ionization (ESI-MS) in positive ion mode is effective for detecting the molecular ion peak ([M+H]+^+). X-ray crystallography can confirm stereochemistry if single crystals are obtainable, as demonstrated in structurally related pyrroloquinoxaline derivatives .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodology : The compound’s stability depends on pH and solvent polarity. Avoid prolonged exposure to acidic/basic conditions due to potential hydrolysis of the dione or benzoyl groups. Use buffered solutions (e.g., ammonium acetate, pH 6.5) for in vitro assays, as recommended in pharmacopeial guidelines for similar heterocycles .

Q. Which in vitro models are suitable for preliminary biological activity screening?

  • Methodology : Prioritize kinase inhibition assays (e.g., JAK/STAT, PI3K pathways) given the compound’s structural similarity to kinase-targeting pyrrolopyridines. Use cell lines sensitive to apoptosis modulation (e.g., leukemia cells) and compare results with structurally related anti-leukemic derivatives .

Advanced Research Questions

Q. How can data contradictions in biological activity across studies be resolved?

  • Methodology : Apply the quadripolar methodological framework (theoretical, epistemological, morphological, technical) to contextualize discrepancies. For example, inconsistent IC50_{50} values may arise from differences in assay conditions (e.g., cell passage number, serum concentration). Cross-validate using orthogonal techniques (e.g., thermal shift assays for target engagement) .

Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-c]pyridine core?

  • Methodology : Use directing groups (e.g., methoxy substituents) to control electrophilic substitution. For iodination at the 3-position, employ iodine/TBHP systems with tetrabutylammonium iodide, achieving >45% yield as shown in analogous pyrroloquinoxaline iodinations . Computational DFT studies can predict reactive sites to guide synthetic planning.

Q. How does the electronic nature of substituents influence the compound’s pharmacokinetic profile?

  • Methodology : Compare analogs with varying electron-donating/withdrawing groups (e.g., nitro vs. methoxy) via logP measurements (shake-flask method) and PAMPA assays for passive permeability. The 4,7-dimethoxy groups likely enhance solubility but may reduce blood-brain barrier penetration .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the ethane-1,2-dione moiety?

  • Methodology : Monitor degradation via HPLC-UV under physiological conditions (pH 7.4, 37°C). Fit kinetic data to a first-order model to determine half-life. Compare with derivatives lacking the dione group to isolate its role in stability .

Q. How can synthetic byproducts be minimized during piperazinyl-benzoyl coupling?

  • Methodology : Optimize reaction stoichiometry (1:1.05 molar ratio of benzoyl chloride to piperazine derivative) and use Schlenk techniques to exclude moisture. Catalytic DMAP or DIPEA improves acylation efficiency, reducing dimerization byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BMS 488043
Reactant of Route 2
Reactant of Route 2
BMS 488043

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.